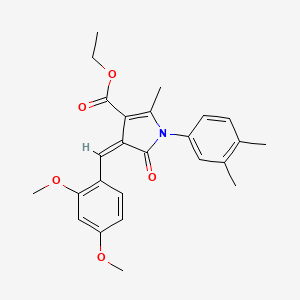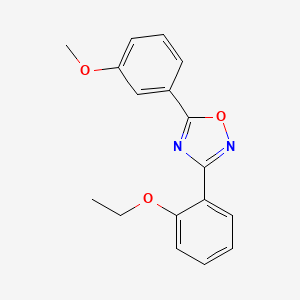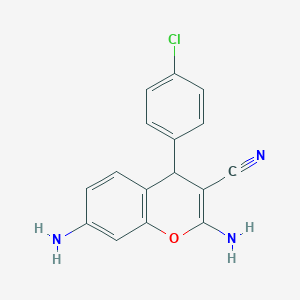![molecular formula C27H23N3O6 B5027864 3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5027864.png)
3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring. They have been the subject of considerable interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, substituted with various functional groups. These include a furylmethyl group at the 3-position, a methoxy group and a nitrophenoxy methyl group at the 2-position of the phenyl ring . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, largely dependent on the substituents present on the ring system. They can participate in reactions such as alkylation, acylation, halogenation, and various types of condensation reactions .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(furan-2-ylmethyl)-2-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O6/c1-34-25-13-8-18(15-19(25)17-36-21-11-9-20(10-12-21)30(32)33)26-28-24-7-3-2-6-23(24)27(31)29(26)16-22-5-4-14-35-22/h2-15,26,28H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIHGTBQVXJAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)COC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5027784.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5027790.png)



![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5027814.png)
![3,5-dimethyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B5027819.png)

![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5027852.png)
![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027857.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5027870.png)